N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303092-86-6
VCID: VC16074960
InChI: InChI=1S/C15H11FN4OS/c16-11-4-1-3-10(7-11)9-17-20-15(21)13-8-12(18-19-13)14-5-2-6-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+
SMILES:
Molecular Formula: C15H11FN4OS
Molecular Weight: 314.3 g/mol

N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303092-86-6

Cat. No.: VC16074960

Molecular Formula: C15H11FN4OS

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide - 303092-86-6

Specification

CAS No. 303092-86-6
Molecular Formula C15H11FN4OS
Molecular Weight 314.3 g/mol
IUPAC Name N-[(E)-(3-fluorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H11FN4OS/c16-11-4-1-3-10(7-11)9-17-20-15(21)13-8-12(18-19-13)14-5-2-6-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+
Standard InChI Key DLHBIJBRXQYICN-RQZCQDPDSA-N
Isomeric SMILES C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3
Canonical SMILES C1=CC(=CC(=C1)F)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Introduction

N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of hydrazones. It is characterized by its unique structural features, which include a pyrazole ring, a thiophene moiety, and a fluorobenzylidene substituent. This compound has significant potential in medicinal chemistry, particularly for its anti-tubercular properties .

Synthesis

The synthesis of N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, leading to the formation of hydrazones. The specific steps may vary depending on the starting materials and conditions.

Spectroscopic Data

Spectroscopic methods such as IR and NMR are used to confirm the presence of functional groups and assess the purity of the compound. These techniques provide insights into the chemical behavior and structural integrity of N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide.

Potential Biological Targets

This compound is of interest in pharmacological research due to its potential interactions with biological macromolecules such as enzymes and receptors involved in pathogenic processes. Experimental data often include enzyme inhibition assays or cellular viability tests to understand its mechanism of action.

Applications in Medicinal Chemistry

N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has potential applications in several fields, including anti-tubercular therapy. Its unique structure, combining fluorine substitution and thiophene integration, may enhance its reactivity and biological efficacy compared to similar compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N'-(4-Chlorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazoleChlorobenzylidene instead of fluorobenzylideneAnticancer
N'-(2-Thienylmethylene)-3-(4-fluorophenyl)-1H-pyrazoleDifferent thiophene substitutionAntimicrobial
N'-(Benzylidene)-4-hydroxy-1H-pyrazoleHydroxyl group additionAnti-inflammatory
N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazideFluorobenzylidene and thiophene moietiesAnti-tubercular

This comparison highlights the unique structural features and potential biological activities of N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide compared to other similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator